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Compound of Interest

Compound Name: Butyl(3-methoxypropyl)amine

Cat. No.: B15251572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and
practical methodologies for conducting quantum chemical calculations on Butyl(3-
methoxypropyl)amine. While specific pre-computed data for this molecule is not readily
available in peer-reviewed literature, this document outlines a robust, best-practice protocol for
researchers to generate and analyze high-quality computational data. The methodologies
described herein are based on established practices for similar aliphatic amines and organic
molecules.[1][2][3]

Theoretical Background and Recommended
Methodology

Quantum chemical calculations are indispensable tools for understanding molecular structure,
reactivity, and properties at the electronic level.[3] For a molecule such as Butyl(3-
methoxypropyl)amine, which contains flexible alkyl chains and heteroatoms (Nitrogen and
Oxygen), Density Functional Theory (DFT) offers an excellent balance of computational cost
and accuracy.[4]

Recommended Computational Level

e Method: Density Functional Theory (DFT)
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e Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is
widely used and has demonstrated good performance for a large set of organic molecules,
making it a reliable choice.[5][6][7]

o Basis Set: 6-311++G(d,p). This basis set is recommended for achieving accurate results.[7]

[8]
o 6-311G: Atriple-zeta basis set that provides a flexible description of valence electrons.

o ++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for
accurately describing lone pairs, hydrogen bonding, and other weak interactions.

o (d,p): Includes polarization functions on heavy atoms (d) and hydrogen atoms (p). These
are essential for correctly describing the geometry of molecules with heteroatoms like
nitrogen and oxygen.[9]

o Solvation Model: Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). To
simulate a solution environment (e.g., water or an organic solvent), a continuum solvation
model is critical, as it can significantly influence molecular properties.[4][10]

This combination, B3LYP/6-311++G(d,p) with a PCM solvent model, provides a robust level of
theory for calculating the properties of aliphatic amines with chemical accuracy.[7][10]

Detailed Computational Protocol

The following protocol outlines the step-by-step procedure for performing quantum chemical
calculations on Butyl(3-methoxypropyl)amine. This workflow is standard for computational
analysis of organic molecules.[11][12]

Step 1: Molecular Structure Generation

The process begins with generating an initial 3D structure of Butyl(3-methoxypropyl)amine.
This can be done using molecular building software (e.g., Avogadro, GaussView) or by
converting its SMILES string (CCCCNCCCCOC) into a 3D coordinate file.

Step 2: Conformational Analysis
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Due to its flexibility, the molecule can exist in numerous conformations. A thorough
conformational search using a lower-level theory or a molecular mechanics force field (e.g.,
OPLS) is recommended to identify the lowest-energy conformers.[13] The most stable
conformer (the global minimum) should be used for subsequent high-level calculations.

Step 3: Geometry Optimization

The geometry of the lowest-energy conformer is then optimized at the B3LYP/6-311++G(d,p)
level of theory. This process systematically alters the molecular geometry to find the
arrangement with the lowest possible electronic energy, representing the equilibrium structure
of the molecule.

Step 4: Vibrational Frequency Calculation

Following optimization, a frequency calculation is performed at the same level of theory. This
serves two purposes:

 Verification of Minimum: The absence of imaginary frequencies confirms that the optimized
structure is a true energy minimum.

o Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE),
thermal corrections, and thermodynamic parameters such as enthalpy (H) and Gibbs free
energy (G).[14]

Step 5: Property Calculations

Once the optimized structure is confirmed, a range of electronic and chemical properties can
be calculated. These are typically derived from the same calculation that produces the
optimized wavefunction and include analyses such as Natural Bond Orbital (NBO) or Mulliken
population analysis.[2]

Data Presentation: lllustrative Results

The following tables represent the typical quantitative data that would be obtained from the
computational protocol described above. These are for illustrative purposes and provide a
template for presenting research findings.

Table 1: lllustrative Optimized Geometric Parameters
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Parameter Bond/Angle Calculated Value
Bond Lengths (A) C-N ~1.47
C-O0 ~1.43
N-H ~1.01
Cc-C ~1.53
C-H ~1.09
**Bond Angles (°) ** C-N-C ~112.0
C-0-C ~111.5
H-N-C ~109.5
Dihedral Angles (°) C-C-N-C Varies by conformer

| | C-C-O-C | Varies by conformer |

Table 2: lllustrative Calculated Thermodynamic Properties (at 298.15 K, 1 atm)

Property Symbol Value (Hartree) Value (kcal/mol)
Zero-Point Energy E_ZPVE Calculated Value Calculated Value
Thermal Correction to
H_corr Calculated Value Calculated Value

Enthalpy
Thermal Correction to

] G_corr Calculated Value Calculated Value
Gibbs Free Energy
Total Enthalpy H_total Calculated Value Calculated Value

| Total Gibbs Free Energy | G_total | Calculated Value | Calculated Value |

Table 3: lllustrative Calculated Electronic Properties
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Property Symbol Calculated Value
Energy of HOMO E_HOMO Value in eV
Energy of LUMO E_LUMO Value in eV
HOMO-LUMO Energy Gap AE Value in eV

Dipole Moment U Value in Debye
Electronegativity X Value in eV
Chemical Hardness n Value in eV
Mulliken Atomic Charge on N q_N Value in e

| Mulliken Atomic Chargeon O | g_O | Value ine |

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for performing the quantum chemical
calculations as outlined in the protocol.
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Caption: Workflow for Quantum Chemical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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